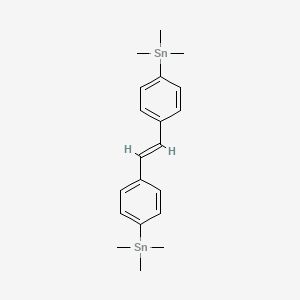
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is an organotin compound characterized by the presence of two trimethylstannyl groups attached to a phenyl ring, which is further connected by an ethene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene typically involves the reaction of (E)-1,2-bis(4-bromophenyl)ethene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(E)−1,2−bis(4−bromophenyl)ethene+2(CH3)3SnClPd catalyst(E)−1,2−bis(4−(trimethylstannyl)phenyl)ethene+2NaBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.
Oxidizing Agents: Oxidation reactions may involve reagents like hydrogen peroxide or other peroxides.
Palladium Catalysts: Cross-coupling reactions typically require palladium catalysts.
Major Products
Substitution Products: Depending on the electrophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation leads to the formation of stannic compounds.
Coupling Products: Cross-coupling reactions result in the formation of new carbon-carbon bonds, expanding the molecular framework.
科学的研究の応用
Chemistry
In organic synthesis, (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is used as a precursor for the synthesis of more complex molecules through cross-coupling reactions. Its ability to form stable carbon-tin bonds makes it valuable in the formation of carbon-carbon bonds.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to undergo various chemical transformations.
作用機序
The mechanism of action of (E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene in chemical reactions involves the activation of the tin-carbon bond, which facilitates the formation of new bonds with other reactants. The palladium catalyst plays a crucial role in this process by coordinating with the tin atom and promoting the transfer of the organic group to the electrophile or coupling partner.
類似化合物との比較
Similar Compounds
- (E)-1,2-bis(4-bromophenyl)ethene
- (E)-1,2-bis(4-iodophenyl)ethene
- (E)-1,2-bis(4-chlorophenyl)ethene
Uniqueness
(E)-1,2-bis(4-(trimethylstannyl)phenyl)ethene is unique due to the presence of trimethylstannyl groups, which impart distinct reactivity compared to halogenated derivatives. The tin-carbon bond is more reactive in cross-coupling reactions, making this compound particularly valuable in synthetic organic chemistry.
特性
分子式 |
C20H28Sn2 |
|---|---|
分子量 |
505.9 g/mol |
IUPAC名 |
trimethyl-[4-[(E)-2-(4-trimethylstannylphenyl)ethenyl]phenyl]stannane |
InChI |
InChI=1S/C14H10.6CH3.2Sn/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;;;;;;;/h3-12H;6*1H3;;/b12-11+;;;;;;;; |
InChIキー |
ATIBJRHBUGJNJJ-YPWMFNLASA-N |
異性体SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[Sn](C)(C)C |
正規SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
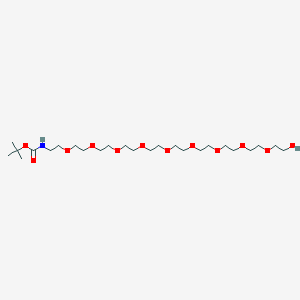
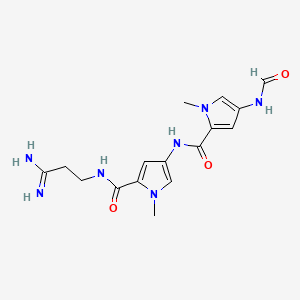
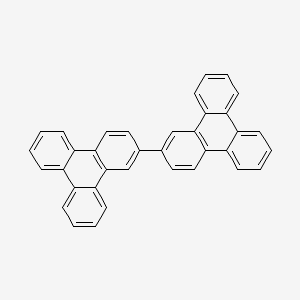
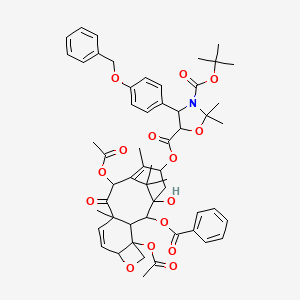
![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
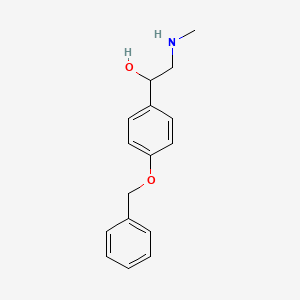
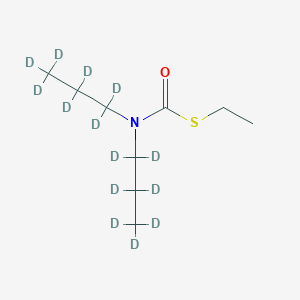
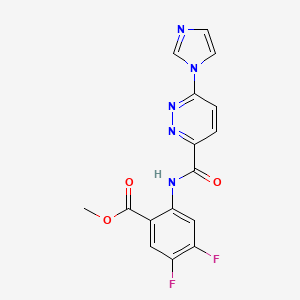
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
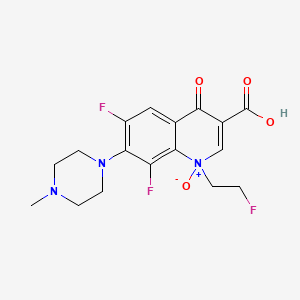
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
